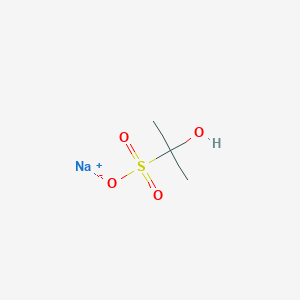

2-Propanesulfonic acid, monosodium salt

Description

Properties

CAS No. |

540-92-1 |

|---|---|

Molecular Formula |

C3H8NaO4S+ |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

sodium 2-hydroxypropane-2-sulfonic acid |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1 |

InChI Key |

YNJORDSKPXMABC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)S(=O)(=O)O.[Na+] |

Other CAS No. |

540-92-1 |

Origin of Product |

United States |

Mechanistic Principles of Acetone Sodium Bisulfite Formation

Nucleophilic Addition to the Carbonyl Group of Acetone (B3395972)

The core of the reaction lies in the nucleophilic attack on the carbonyl group of the acetone molecule. quora.com This process is driven by the inherent polarity of the carbon-oxygen double bond in the carbonyl group. vedantu.com

Role of the Electrophilic Carbonyl Carbon and Nucleophilic Bisulfite Ion

In the acetone molecule (CH₃COCH₃), the oxygen atom is more electronegative than the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. vedantu.com This polarization renders the carbonyl carbon electrophilic, meaning it is susceptible to attack by electron-rich species, known as nucleophiles.

The bisulfite ion (HSO₃⁻), generated from sodium bisulfite (NaHSO₃) in solution, acts as the nucleophile in this reaction. brainly.com Specifically, the sulfur atom of the bisulfite ion is the primary nucleophilic center, attacking the electrophilic carbonyl carbon of acetone.

Formation of the Alpha-Hydroxy Sulfonate Intermediate

The nucleophilic attack by the bisulfite ion on the carbonyl carbon leads to the breaking of the pi (π) bond of the carbonyl group and the formation of a new carbon-sulfur bond. vedantu.com This results in a tetrahedral intermediate. brainly.com Subsequently, a proton transfer occurs, leading to the formation of the final product, acetone sodium bisulfite, which is an alpha-hydroxy sulfonate. brainly.comdoubtnut.com This adduct contains a hydroxyl (-OH) group and a sulfonate (-SO₃Na) group attached to the same carbon atom that was originally the carbonyl carbon. brainly.com The systematic name for this compound is sodium 2-hydroxy-2-propanesulfonate.

Stereochemical Aspects of Adduct Formation

The carbonyl carbon in acetone is sp² hybridized and has a trigonal planar geometry. Upon nucleophilic attack by the bisulfite ion, the hybridization of this carbon changes to sp³ and its geometry becomes tetrahedral. quora.com Due to the planar nature of the starting ketone and the free rotation around the newly formed single bonds, the addition of the bisulfite ion can occur from either face of the carbonyl group with equal probability, resulting in a racemic mixture if the ketone were chiral. However, since acetone is an achiral molecule, the resulting adduct is also achiral. The steric hindrance around the carbonyl carbon plays a significant role in the feasibility of this reaction; bulkier ketones react much more slowly or not at all. doubtnut.comdoubtnut.com

Kinetic and Thermodynamic Considerations of Adduct Equilibria

The position of the equilibrium is influenced by several factors, including temperature and pH. The reaction is typically exothermic, and the formation of the crystalline adduct can be induced by cooling the reaction mixture. quora.com The reaction is generally favored in slightly acidic conditions (pH 4-6). Under basic conditions, the equilibrium can be reversed, regenerating the acetone and bisulfite. This reversibility is a key feature utilized in the purification of aldehydes and ketones. wikipedia.org

Laboratory-Scale Synthetic Methodologies for Acetone Sodium Bisulfite

The synthesis of acetone sodium bisulfite is a common laboratory procedure, often used for the purification of acetone. vaia.com The method leverages the formation of the solid adduct, which can be separated from soluble impurities. vaia.com

Optimized Reaction Conditions and Parameters

For a successful laboratory-scale synthesis, several parameters need to be optimized to maximize the yield and purity of the acetone sodium bisulfite adduct.

A typical procedure involves the following steps:

Preparation of the Bisulfite Solution: A saturated solution of sodium bisulfite is prepared in water.

Addition of Acetone: Acetone is gradually added to the sodium bisulfite solution with vigorous stirring or shaking. The reaction is exothermic.

Crystallization: The mixture is then cooled to induce the crystallization of the acetone sodium bisulfite adduct, which precipitates out of the solution as a white solid. quora.com

Isolation and Purification: The crystalline product is collected by vacuum filtration and washed with a cold solvent, such as ethanol (B145695), to remove any unreacted starting materials and impurities. The product is then dried under reduced pressure.

Key parameters that are controlled to optimize the reaction include:

Molar Ratio: A 1:1 molar ratio of acetone to sodium bisulfite is generally used to ensure complete reaction and maximize the yield.

Temperature: The reaction temperature is typically maintained between 40°C and 65°C. Temperatures below this range can slow down the reaction kinetics, while higher temperatures may lead to decomposition or undesirable side reactions.

pH: The reaction is optimally carried out in a slightly acidic medium.

Table 1: Optimized Reaction Parameters for Acetone Sodium Bisulfite Synthesis

| Parameter | Optimized Value/Range | Rationale |

|---|---|---|

| Molar Ratio (Acetone:NaHSO₃) | 1:1 | Maximizes yield and purity of the adduct. |

| Temperature | 40°C - 65°C | Balances reaction kinetics with adduct stability. |

| pH | 4 - 6 | Promotes optimal adduct formation. |

| Solvent | Water | Dissolves the sodium bisulfite and facilitates the reaction. |

| Stirring | Vigorous | Ensures proper mixing of the reactants. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetone |

| Acetone sodium bisulfite |

| Alpha-hydroxy sulfonate |

| Bisulfite ion |

| Carbonyl group |

| Ethanol |

| Sodium 2-hydroxy-2-propanesulfonate |

| Sodium bisulfite |

Isolation and Characterization of the Adduct

The formation of acetone sodium bisulfite results in a stable, crystalline adduct that can be readily isolated from the reaction mixture. This property is fundamental to its application in purification processes, where it is used to separate acetone from various impurities. vaia.com The isolation and subsequent characterization of this adduct are crucial steps to confirm its structure and purity.

Isolation:

The synthesis typically involves reacting acetone with a saturated aqueous solution of sodium bisulfite. The resulting adduct, being a salt, precipitates from the solution as a white crystalline solid. vaia.com A representative laboratory procedure involves the gradual addition of acetone to a sodium bisulfite solution maintained at a controlled temperature, often around 40°C. After a period of stirring to ensure complete reaction, the mixture is cooled to induce crystallization. The solid product is then collected through vacuum filtration, washed with a cold solvent like ethanol to remove any unreacted starting materials, and dried under reduced pressure.

The reversibility of the adduct formation is a key aspect of its utility. The purified solid adduct can be decomposed to regenerate acetone by treatment with a sodium carbonate solution or a dilute acid. vaia.comrsc.org This process allows for the recovery of purified acetone, effectively separating it from non-carbonyl or less reactive carbonyl compounds. rochester.edu

Characterization:

The structure of the acetone sodium bisulfite adduct, systematically named sodium 2-hydroxypropane-2-sulfonate, is confirmed through various spectroscopic and analytical methods. nih.gov Unlike the starting acetone, which possesses a planar sp² hybridized carbonyl carbon, the adduct features a tetrahedral sp³ carbon bonded to a hydroxyl (-OH) group, a sulfonate (-SO₃⁻) group, and two methyl groups. open-raman.org

Spectroscopic Analysis:

Spectroscopic techniques provide definitive evidence for the structural transformation that occurs during adduct formation.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing the adduct. A key observation is the disappearance of the strong carbonyl (C=O) stretching band, which is prominent in the spectrum of acetone (typically around 1715 cm⁻¹). libretexts.org In the spectrum of the adduct, new characteristic absorption bands appear. These include a broad absorption corresponding to the hydroxyl (O-H) stretch and distinct peaks associated with the symmetric and asymmetric stretching vibrations of the sulfonate (S=O) group. researchgate.net

Infrared (IR) Spectroscopy Data for Acetone Sodium Bisulfite Adduct

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) of Acetone | Stretch | ~1715 (Disappears upon adduct formation) | libretexts.org |

| Hydroxyl (O-H) | Stretch | Broad, ~3200-3600 | researchgate.net |

| Sulfonate (S=O) | Asymmetric Stretch | ~1200-1215 | researchgate.net |

| Sulfonate (S=O) | Symmetric Stretch | ~1050-1070 | researchgate.net |

| Carbon-Oxygen (C-O) | Stretch | ~1070-1090 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy further corroborate the adduct's structure. In the ¹H NMR spectrum of acetone, a single signal is observed for the six equivalent methyl protons (at ~2.1 ppm). quora.com Upon formation of the adduct, this signal shifts due to the change in the electronic environment. The ¹³C NMR spectrum is particularly informative, showing the disappearance of the ketone carbonyl carbon signal (typically in the 190-215 ppm range) and the appearance of a new signal for the tetrahedral carbon bonded to the oxygen and sulfur atoms. libretexts.org

Nuclear Magnetic Resonance (NMR) Data Comparison

| Spectrum | Compound | Characteristic Signal (ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | Acetone | ~2.1 | -CH₃ | quora.com |

| ¹³C NMR | Acetone | ~206 | C=O | libretexts.org |

| ¹³C NMR | Acetone Sodium Bisulfite | Not specified in results | HO-C-SO₃⁻ | libretexts.org |

Raman Spectroscopy: Raman spectroscopy also serves as a valuable tool for observing the reaction. It allows for the direct observation of the disappearance of the acetone carbonyl peak and the appearance of new peaks corresponding to the C-O and C-S stretching vibrations in the adduct, confirming the structural changes. open-raman.org

The combination of these isolation and characterization techniques provides a comprehensive understanding of the acetone sodium bisulfite adduct, confirming its formation and structure as a hydroxylated sulfonate derivative.

Reactivity Profiles and Derivatization Chemistry of Acetone Sodium Bisulfite

Reversible Adduct Formation: Dissociation and Regeneration of Carbonyl Compounds

The formation of acetone (B3395972) sodium bisulfite is a reversible nucleophilic addition reaction. vedantu.com The bisulfite ion attacks the electrophilic carbonyl carbon of acetone, leading to a tetrahedral intermediate that stabilizes to form the α-hydroxy sulfonate adduct. doubtnut.com This reversibility is a key feature, allowing for the regeneration of the original carbonyl compound, a process utilized in purification methods. quora.com

The cleavage of the acetone sodium bisulfite adduct can be initiated by treatment with an acid. colab.wslookchem.com Under acidic conditions, the hydroxyl group of the adduct is protonated, forming a good leaving group (water). The subsequent elimination of water and the bisulfite group regenerates the acetone. The reaction is driven by the formation of the stable water molecule and the reformation of the carbonyl double bond.

The general mechanism can be described as follows:

Protonation of the hydroxyl group by an acid catalyst.

Departure of a water molecule to form a carbocation intermediate.

Elimination of the bisulfite group to reform the carbonyl double bond of acetone.

This acid-catalyzed cleavage is a standard method for recovering aldehydes and ketones from their bisulfite adducts. lookchem.com

Treatment with a base also facilitates the cleavage of the acetone sodium bisulfite adduct to regenerate acetone. quora.comcolab.ws The mechanism under basic conditions involves the deprotonation of the hydroxyl group, forming an alkoxide intermediate. This is followed by the elimination of the sulfite (B76179) ion, which is a good leaving group. The process is often favored at higher pH. colab.ws

The steps for base-catalyzed cleavage are:

Deprotonation of the hydroxyl group by a base to form an alkoxide.

Elimination of the sodium sulfite to regenerate the ketone.

Commonly used bases for this purpose include sodium carbonate and sodium hydroxide. quora.comgoogle.com

The recovery of carbonyl compounds from their bisulfite adducts is a widely used purification technique. quora.comwikipedia.org The principle lies in the differential solubility of the adduct and the parent carbonyl compound. The bisulfite adduct is typically a crystalline solid that is soluble in water but insoluble in organic solvents. sciencemadness.org This allows for its separation from non-carbonyl impurities.

Once the adduct is isolated, the carbonyl compound can be regenerated by treatment with either an acid or a base, as described in the preceding sections. colab.wslookchem.com The choice between acidic or basic conditions may depend on the stability of the target carbonyl compound to the specific pH range. lookchem.com For instance, high pH is often effective for efficient formation and extraction of the aldehyde. colab.ws However, for some compounds, prolonged exposure to strong base can lead to undesired side reactions like hydrolysis. colab.ws

A non-aqueous method for regenerating aldehydes from their bisulfite adducts involves the use of chlorotrimethylsilane (B32843) in acetonitrile, which avoids potential issues associated with aqueous conditions. colab.wslookchem.com

Base-Catalyzed Adduct Cleavage Mechanisms

Further Chemical Transformations of the Sulfonate Moiety

Beyond the regeneration of acetone, the acetone sodium bisulfite adduct can be utilized as a synthon for introducing the sulfonate group into other molecules or for further derivatization.

The sulfonate group in the acetone sodium bisulfite adduct can be transformed into other functional groups. For example, it can serve as a precursor for the synthesis of sulfonate esters. While direct esterification of the sulfonate in the adduct is not commonly reported, related α-hydroxy sulfonates can undergo reactions to form various organosulfur compounds.

Research has shown that sodium sulfinates are versatile building blocks for the synthesis of a wide array of organosulfur compounds, including thiosulfonates and sulfonamides. rsc.org For instance, the reaction of sodium methanesulfinate (B1228633) with alkyl disulfides in the presence of silver nitrate (B79036) yields methyl thiosulfonates. rsc.org Additionally, hypervalent iodine-promoted O-sulfonylation of alkyl alcohols with sodium sulfinates can produce alkyl sulfonate esters. rsc.org

The hydroxyl group present in the acetone sodium bisulfite adduct is also a site for further chemical modification. This hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, to yield new derivatives.

For example, α-hydroxyphosphonates, which are structurally analogous to α-hydroxy sulfonates, can be reacted with sulfonyl chlorides to produce sulfonyloxyphosphonates. acs.org It is conceivable that a similar reaction could be applied to acetone sodium bisulfite to form a sulfonate ester at the hydroxyl position.

Furthermore, the hydroxyl group of an α-hydroxyalkylsulfonate can be eliminated under acidic conditions to form an unsaturated sulfonate, though this can be a challenging transformation due to the poor solubility of the adduct in suitable solvents. sciencemadness.org

Integration into Complex Organic Synthesis Pathways

Role as a Reactive Intermediate in Multi-step Syntheses

Acetone sodium bisulfite, with the chemical formula C₃H₇NaO₄S, serves as a significant reactive intermediate in various multi-step organic synthesis pathways. ontosight.ai Its utility stems from its formation through a reversible nucleophilic addition reaction between acetone and sodium bisulfite. quora.com In this reaction, the nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of acetone, resulting in a stable, crystalline, and water-soluble adduct, also known as sodium 2-hydroxypropane-2-sulfonate. cymitquimica.comquora.com

The reversible nature of this adduct formation is a cornerstone of its application in organic synthesis. Under neutral or acidic conditions, the adduct is stable, allowing for its isolation. However, treatment with either a base (like sodium carbonate or sodium hydroxide) or a strong acid can readily reverse the reaction, regenerating the original acetone. quora.com This characteristic allows chemists to temporarily protect the carbonyl group of acetone or to remove acetone from a reaction mixture, facilitating purification or subsequent reaction steps.

A primary role of acetone sodium bisulfite as a reactive intermediate is in the purification of carbonyl-containing compounds. Because the bisulfite adduct often precipitates from the reaction mixture as a solid, it can be easily separated by filtration. quora.com After separation, the purified carbonyl compound can be regenerated from the adduct. This technique has been historically significant in industrial processes for the recovery and purification of ketones. For instance, in the synthesis of pseudoionone (B86502), which involves the condensation of citral (B94496) with acetone, sodium bisulfite is used to purify the citral by forming a solid adduct, thereby removing impurities before the condensation step. orgsyn.org

Beyond purification, acetone sodium bisulfite acts as a precursor for further chemical transformations. The adduct can be used in derivatization reactions to synthesize other important chemical compounds. A notable example is its use in the preparation of acetone cyanohydrin. orgsyn.org In this process, the acetone sodium bisulfite adduct reacts with sodium cyanide to yield acetone cyanohydrin, a versatile intermediate in the synthesis of various polymers (like polymethyl methacrylate) and pharmaceuticals.

Furthermore, the formation of the bisulfite adduct can be highly selective. Studies have shown that sodium bisulfite, particularly when supported on silica (B1680970) gel, can selectively form adducts with aldehydes and unhindered ketones like cyclohexanone (B45756) in the presence of more sterically hindered ketones. cdnsciencepub.com This selectivity allows for the protection of a less reactive carbonyl group while a more reactive one undergoes a chemical transformation, a crucial strategy in complex, multi-step syntheses. This method has been demonstrated to enable the selective reduction of more reactive carbonyl groups in a mixture. cdnsciencepub.com

The role of acetone sodium bisulfite as a reactive intermediate is summarized in the table below, highlighting its versatility in synthetic organic chemistry.

| Initial Reactant(s) | Intermediate Formed | Subsequent Transformation | Application/Purpose | Reference(s) |

| Acetone, Sodium Bisulfite | Acetone Sodium Bisulfite Adduct | Treatment with base (e.g., NaOH) or acid | Purification and recovery of acetone | quora.com |

| Citral, Sodium Bisulfite | Citral Bisulfite Adduct | Regeneration of Citral | Purification of citral for pseudoionone synthesis | orgsyn.org |

| Acetone Sodium Bisulfite, Sodium Cyanide | - | Formation of Acetone Cyanohydrin | Synthesis of cyanohydrins | orgsyn.org |

| Mixture of Aldehydes and Ketones, Sodium Bisulfite on Silica Gel | Selective Bisulfite Adducts | Regeneration of Carbonyls | Selective protection of carbonyl groups for subsequent reactions | cdnsciencepub.com |

Advanced Applications in Organic Synthesis and Purification

Selective Purification and Isolation of Aldehydes and Reactive Ketones

The reaction between sodium bisulfite and carbonyl compounds to form adducts is a well-established method for purification. lookchem.com This technique is highly effective for separating aldehydes and reactive ketones, such as unhindered cyclic or methyl ketones, from complex mixtures. rochester.edunih.gov

The foundational principle for this purification technique is the nucleophilic addition of the bisulfite ion to the electrophilic carbon of a carbonyl group. kitabcd.org This reaction forms a stable, crystalline sodium bisulfite adduct. kitabcd.orgvaia.com For instance, acetone (B3395972) reacts with a saturated aqueous solution of sodium bisulfite to form a crystalline precipitate of acetone sodium bisulfite. kitabcd.org

This adduct formation is particularly useful because the resulting product often exhibits solubility characteristics that are markedly different from the parent carbonyl compound and other components in a reaction mixture. vaia.com The adduct is a salt, which is typically soluble in water but less soluble in organic solvents. rochester.eduvaia.com This differential solubility allows for the effective separation of the carbonyl compound from non-reactive substances like alcohols, alkanes, or ethers.

The reaction is reversible; the original aldehyde or ketone can be regenerated by treating the adduct with either a dilute acid or base. rochester.edusdconline.net This reversibility is a key advantage, making it a powerful tool for temporarily protecting a carbonyl group during a multi-step synthesis or for isolating it in a pure form.

A highly efficient method for removing aldehydes and reactive ketones from mixtures involves a specialized liquid-liquid extraction protocol. jove.com This technique leverages the formation of the charged bisulfite adduct to move the carbonyl compound from an organic phase to an aqueous phase. nih.gov

The protocol typically involves dissolving the mixture containing the carbonyl compound in a water-miscible organic solvent, such as methanol (B129727) or dimethylformamide (DMF). rochester.edunih.gov A saturated aqueous solution of sodium bisulfite is then added, and the mixture is shaken vigorously. nih.govjove.com The use of a miscible solvent is crucial as it facilitates the reaction between the bisulfite ion and the carbonyl compound before the separation into distinct phases. nih.gov

Following adduct formation, water and a water-immiscible organic solvent (e.g., a hexane/ethyl acetate (B1210297) mixture) are added. nih.gov The charged bisulfite adduct, being a salt, partitions into the aqueous layer, while the other non-polar organic components of the original mixture remain in the immiscible organic layer. rochester.edunih.gov The two layers are then separated. If recovery of the aldehyde or ketone is desired, the aqueous layer containing the adduct can be treated with a base, such as sodium hydroxide, to a pH of around 12. nih.gov This reverses the reaction, regenerating the carbonyl compound, which can then be extracted back into a fresh organic layer. rochester.edunih.gov

A summary of separation efficiencies for different carbonyl compounds using this method is presented below.

| Carbonyl Compound | Miscible Solvent | % Removal | % Recovery of Other Component |

| Anisaldehyde | Methanol | >99% | 98% |

| Benzyl Acetone | Dimethylformamide (DMF) | >99% | 98% |

| Citronellal | Dimethylformamide (DMF) | >99% | 97% |

| Data sourced from research on bisulfite extraction protocols. nih.govjove.com |

The effectiveness of bisulfite adduct formation is significantly influenced by the structure of the carbonyl compound, primarily due to steric and electronic effects. kitabcd.orgspcmc.ac.in

Steric Hindrance: The accessibility of the carbonyl carbon to the incoming nucleophilic bisulfite ion is critical. Aldehydes, having only one alkyl group and a hydrogen atom attached to the carbonyl carbon, are less sterically hindered and react readily. kitabcd.orgspcmc.ac.in Similarly, unhindered ketones like methyl ketones and cyclic ketones also form adducts efficiently. rochester.eduspcmc.ac.in However, ketones with bulky groups, such as di-tertiary butyl ketone or acetophenone, exhibit significantly reduced reactivity or fail to react altogether. quora.com The change in hybridization from sp2 (trigonal planar, ~120° bond angles) in the carbonyl reactant to sp3 (tetrahedral, ~109.5° bond angles) in the adduct product means that bulky substituents are brought closer together, creating steric strain that disfavors the reaction. quora.com

Electronic Effects & Polarity: Aldehydes are generally more reactive than ketones because ketones have two electron-donating alkyl groups attached to the carbonyl carbon. kitabcd.org These groups reduce the partial positive charge (electrophilicity) on the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes, which have only one such group. kitabcd.org Furthermore, aromatic aldehydes are typically less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which also decreases the electrophilicity of the carbonyl carbon. kitabcd.org For highly non-polar aldehydes, the resulting bisulfite adduct may be insoluble in both the aqueous and organic layers, appearing as a solid precipitate between the phases that can be removed by filtration. rochester.edu

| Compound Type | Reactivity with Sodium Bisulfite | Rationale |

| Aliphatic Aldehydes | High | Low steric hindrance, high carbonyl electrophilicity. kitabcd.orgspcmc.ac.in |

| Methyl & Cyclic Ketones | Moderate to High | Relatively low steric hindrance. rochester.eduspcmc.ac.in |

| Aromatic Aldehydes | Moderate | Reduced electrophilicity due to ring resonance. kitabcd.org |

| Bulky Ketones | Low to None | High steric hindrance disfavors adduct formation. quora.com |

Liquid-Liquid Extraction Protocols Utilizing Differential Adduct Solubility

Role as an Intermediate in Polymer and Resin Synthesis

Acetone sodium bisulfite is a key intermediate in the production of certain synthetic polymers, most notably sulfonated acetone-formaldehyde (SAF) resins. These resins have found significant application as high-performance superplasticizers in the construction industry and as dispersants. rspublication.comresearchgate.netcolab.wsresearchgate.net

Sulfonated acetone-formaldehyde (SAF) resins are water-soluble polymers synthesized through the reaction of acetone, formaldehyde (B43269), and a sulfonating agent, which is typically sodium bisulfite or sodium sulfite (B76179). researchgate.netcolab.ws The resulting polymer is an aliphatic polycondensate containing hydrophilic sulfonic acid and hydroxyl groups. sci-hub.seresearchgate.net

The synthesis process generally involves dissolving the sulfonating agent (e.g., sodium bisulfite) in water within a reactor. rspublication.com Acetone is then added, and the reaction is allowed to proceed at a controlled temperature, often around 40-50°C. rspublication.com Following this initial step, an aqueous solution of formaldehyde is introduced. The temperature is then raised, and the polycondensation reaction is carried out for several hours to form the final resin. rspublication.comsci-hub.se The properties of the resulting SAF resin, such as its molecular weight, can be controlled by adjusting the molar ratios of the reactants and the reaction conditions (e.g., temperature and time). researchgate.netsci-hub.se

| Reactant | Typical Molar Ratio Component | Function |

| Acetone | 1.0 | Carbonyl source for initial sulfonation and subsequent condensation. sci-hub.se |

| Formaldehyde | 2.0 | Cross-linking agent for polycondensation. researchgate.netsci-hub.se |

| Sodium Sulfite/Bisulfite | 0.6 - 0.7 | Sulfonating agent to introduce hydrophilic sulfonic groups. sci-hub.se |

| Data represents optimized conditions reported in literature for SAF synthesis. sci-hub.se |

The formation of SAF resin involves a multi-step mechanism initiated by sulfonation, followed by a series of polycondensation reactions.

Sulfonation: The first step is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of acetone. atlantis-press.com The nucleophilic center is the sulfur atom, not an oxygen atom, resulting in the formation of an α-hydroxy sulfonic acid sodium salt (acetone sodium bisulfite). atlantis-press.com This initial reaction introduces the critical sulfonic group into the monomer.

Polycondensation: The sulfonated acetone intermediate possesses multiple reactive sites, making it a polyfunctional unit capable of polymerization. atlantis-press.com The subsequent addition of formaldehyde initiates a series of condensation reactions, likely following an aldol (B89426) condensation-type mechanism. These reactions lead to the formation of methylene (B1212753) bridges that link the sulfonated acetone units together, creating the polymer backbone. atlantis-press.com The reaction can be complex, with the potential for cross-linking, which increases the viscosity of the solution. atlantis-press.com Controlling the reaction conditions, such as the amount of sulfonating agent and the pH, is crucial to manage the degree of polymerization and prevent premature gelling, which would be detrimental to the dispersant properties of the final resin. atlantis-press.com The final polymer structure consists of non-conjugated aliphatic chains containing both sulfonic and hydroxyl functional groups. sci-hub.se

Synthesis of Sulfonated Acetone-Formaldehyde (SAF) Resins

Control of Molecular Weight and Functionality in SAF Synthesis

The synthesis of Sulfonated Acetone-Formaldehyde (SAF) resins, a type of high-performance superplasticizer, prominently features acetone and a sulfonating agent, typically sodium bisulfite or sodium sulfite. colab.wsresearchgate.netresearchgate.net The role of the bisulfite component is twofold: it introduces the hydrophilic sulfonate (SO₃⁻) functional groups and controls the molecular weight of the resulting polymer. researchgate.net The degree of sulfonation and condensation can be managed by adjusting the molar ratio of the reactants—acetone, formaldehyde, and the sulfonating agent. researchgate.net

In the polymerization process, the sulfonating agent reacts with acetone and formaldehyde in a condensation reaction. researchgate.net The sulfonic group is used to control both the molecular weight and the water-solubility of the final polymer resin. researchgate.net Research has shown that SAF fractions with higher molecular weights exhibit larger adsorption amounts on cement particles, leading to better dispersibility. colab.ws The control over these parameters is crucial for tailoring the properties of the SAF resin for specific applications, such as a superplasticizer in concrete or as a dispersant for coal-water slurries. colab.wsresearchgate.net

The synthesis is a multi-step process involving controlled temperature stages. A typical procedure involves dissolving sodium bisulfite in water, adding acetone, and then introducing a formaldehyde solution dropwise while managing the reaction temperature, which can rise exothermically. rspublication.com The reaction is then held at elevated temperatures for several hours to complete the polymerization. rspublication.com The optimization of these synthesis parameters directly impacts the performance of the final product.

Table 1: Influence of Synthesis Parameters on Sulfonated Acetone-Formaldehyde (SAF) Resin Properties

| Parameter | Condition/Value | Effect on Resin Properties | Source |

|---|---|---|---|

| Molar Ratio (Formaldehyde:Sulfite:Acetone) | 2.0:0.6:1.0 | Considered an optimum ratio for preparing SAF superplasticizers. | researchgate.net |

| Reaction Temperature (Initial Condensation) | 60-65°C | Maintained for approximately 1 hour during and after formaldehyde addition. | rspublication.com |

| Reaction Temperature (Final Condensation) | 85°C | Held for approximately 4 hours to advance polymerization. | rspublication.com |

| Molecular Weight | Higher MW Fractions | Leads to larger adsorption amount, higher zeta potential, and better dispersibility of cement paste. | colab.ws |

Applications in Functional Polymer Design

The incorporation of acetone sodium bisulfite or its constituent reactants into polymer structures is a key strategy in functional polymer design. The primary example is the aforementioned Sulfonated Acetone-Formaldehyde (SAF) polycondensate, which is utilized as an aliphatic superplasticizer. researchgate.net The functionality of these polymers is derived directly from the sulfonic groups introduced by the bisulfite. researchgate.net These negatively charged groups adsorb onto cement particles, inducing electrostatic repulsion that prevents agglomeration and increases the fluidity of the cement paste, a critical property for high-performance concrete. rspublication.com

Beyond SAF resins, sodium bisulfite serves as a chain-transfer agent in other polymerization reactions. In the synthesis of polyacrylic acid, for instance, bisulfite can terminate polymer chains by donating sulfonate radicals. This action effectively controls the molecular weight and can yield polymers with optimal dispersity.

The utility of these functional polymers extends to various industrial applications. SAF resins are not only used as superplasticizers in concrete but also as effective dispersants for coal-water slurries. colab.wsresearchgate.net The fundamental principle remains the same: the hydrophilic and ionic nature of the sulfonate groups imparts the desired dispersibility to the polymer.

Table 2: Role of Bisulfite in Functional Polymer Synthesis

| Polymer Type | Role of Bisulfite | Resulting Functionality | Application | Source |

|---|---|---|---|---|

| Sulfonated Acetone-Formaldehyde (SAF) Resin | Sulfonating Agent | Introduces SO₃⁻ groups, controls molecular weight. | Concrete Superplasticizer, Dispersant | colab.ws, researchgate.net, researchgate.net |

| Polyacrylic Acid | Chain-Transfer Agent | Controls molecular weight and dispersity (Đ). | Dispersants, Absorbents |

Utilization in Other Chemical Transformations

Beyond polymer chemistry, acetone sodium bisulfite is a valuable reagent in various other chemical transformations, most notably for the purification of carbonyl compounds. quora.comaskfilo.comdoubtnut.com The reaction between acetone sodium bisulfite and other aldehydes or sterically unhindered ketones is a nucleophilic addition that forms a crystalline bisulfite adduct. quora.comnih.govdoubtnut.com This adduct often precipitates from the reaction mixture and can be easily separated by filtration. quora.com

This property provides a straightforward method for purifying carbonyl compounds or removing them from a mixture of other organic substances. quora.comnih.gov The key advantage of this technique is its reversibility. The isolated adduct can be treated with a base, such as sodium carbonate or sodium hydroxide, to regenerate the original, purified carbonyl compound. quora.comaskfilo.com

In addition to its role in purification, acetone sodium bisulfite and related adducts have found other synthetic applications. It can be used as a reducing agent in certain pharmaceutical formulations to reduce aldehydes or ketones to their corresponding alcohols. polymeradd.co.th More recent research has demonstrated that stable, shelf-stable bisulfite addition compounds can function as aldehyde equivalents in reductive amination reactions, offering advantages in handling and storage compared to the free, often volatile, aldehydes.

Table 3: Summary of Other Chemical Transformations

| Transformation | Role of Acetone Sodium Bisulfite | Description | Source |

|---|---|---|---|

| Purification of Carbonyls | Adduct Formation | Forms a crystalline, separable adduct with aldehydes and ketones, which can be reversed to yield the pure carbonyl. | quora.com, askfilo.com, nih.gov |

| Reduction Reaction | Reducing Agent | Can reduce functional groups like aldehydes or ketones to alcohols in specific formulations. | polymeradd.co.th |

| Reductive Amination | Aldehyde Equivalent | Serves as a stable, solid source of an aldehyde for reactions with amines. | |

| Organosulfur Synthesis | Reagent | Used as a reagent in the formation of sulfonate esters and other organosulfur compounds. |

Analytical Methodologies Involving Acetone Sodium Bisulfite

Identification and Quantification of Carbonyl Compounds

Acetone (B3395972) sodium bisulfite, a stable, white crystalline solid, is the adduct formed from the reaction of acetone and sodium bisulfite. cymitquimica.com It serves as a valuable reagent in analytical chemistry, particularly for the identification and quantification of carbonyl compounds. cymitquimica.com

Principles of Bisulfite Adduct Formation in Analytical Detection

The analytical utility of acetone sodium bisulfite is rooted in the reversible nucleophilic addition reaction between the bisulfite ion (HSO₃⁻) and the carbonyl carbon of aldehydes and certain ketones. This reaction forms a stable, water-soluble α-hydroxy sulfonate adduct. cymitquimica.comnih.gov

The fundamental principle involves the nucleophilic attack of the sulfite (B76179) ion on the electrophilic carbonyl carbon. This process is reversible, allowing for the regeneration of the original carbonyl compound, a key feature for analytical applications. The formation of these adducts effectively "captures" volatile and non-volatile carbonyl compounds from a sample matrix, allowing for their subsequent analysis. nih.govresearchgate.net

This method is particularly effective for separating aldehydes and sterically unhindered ketones from complex mixtures. nih.gov The resulting charged bisulfite adducts are soluble in an aqueous layer, enabling their separation from other organic components that remain in an immiscible organic layer. nih.gov

A notable application of this principle is in the analysis of DNA methylation. While not directly involving acetone sodium bisulfite, the underlying chemistry of bisulfite conversion is analogous. Sodium bisulfite selectively deaminates unmethylated cytosine to uracil, while methylated cytosine reacts much more slowly. researchgate.netnih.gov This differential reactivity, based on adduct formation, allows for the determination of DNA methylation patterns. researchgate.netgeneticeducation.co.in

Applications in Spectroscopic Analysis (e.g., NMR, IR)

Spectroscopic techniques are crucial for characterizing the formation and purity of acetone sodium bisulfite and its adducts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the bisulfite adduct. Key diagnostic peaks include the disappearance of the strong carbonyl (C=O) stretch from the starting acetone and the appearance of strong S=O stretching vibrations from the sulfonate group in the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze the purity of the separated compounds after a bisulfite extraction protocol. nih.gov The presence or absence of signals corresponding to the aldehyde or ketone protons can confirm the effectiveness of the separation. nih.gov For instance, in the adduct of benzaldehyde (B42025) with bisulfite, NMR spectroscopy supports the formation of a 5,6-dihydro-6-sulfonate structure. researchgate.net

Chemical Interactions in Sample Preparation and Environmental Analysis

The use of sodium bisulfite as a preservative in environmental sample analysis, particularly for volatile organic compounds (VOCs), has significant analytical implications, including the unintended formation of acetone.

Acetone Formation in Soil Samples Preserved with Sodium Bisulfate

The use of sodium bisulfate as a preservative for soil samples intended for VOC analysis can lead to the formation of acetone as an artifact. researchgate.netresearchgate.nettandfonline.com This phenomenon was notably observed in studies at Camp Edwards, Massachusetts, where the mandated use of sodium bisulfate preservation in 1999 led to a significant increase in both the frequency of acetone detection and its reported concentrations. researchgate.netresearchgate.nettandfonline.com

Research indicates a direct correlation between the presence of naturally occurring organic matter in the soil and the amount of acetone produced. researchgate.netresearchgate.nettandfonline.com The longer the sodium bisulfate is in contact with the soil, the greater the quantity of acetone formed. researchgate.netresearchgate.nettandfonline.com This suggests a chemical reaction between the preservative and the soil's organic constituents. researchgate.netresearchgate.net

Table 1: Comparison of Acetone Concentrations in Organic Loam Soil with Different Preservation Methods researchgate.net

| Preservation Method | Day 0 (µg/kg) | Day 7 (µg/kg) | Day 14 (µg/kg) | Day 21 (µg/kg) | Day 28 (µg/kg) |

| Sodium Bisulfate | <10 | 120 | 200 | 250 | 300 |

| Methanol (B129727) | <50 | <50 | <50 (Apparent) | <50 (Apparent) | <50 (Apparent) |

| None (Frozen) | <10 | <10 | <10 | <10 | <10 |

Data suggests that acetone concentration increases over time in samples preserved with sodium bisulfate.

Analytical Implications for Volatile Organic Compound Analysis

The artificial formation of acetone in soil samples preserved with sodium bisulfate presents a significant challenge for the accurate analysis of VOCs. According to EPA Method 5035A, this artifact can lead to false positive acetone results, potentially in the range of 100-200 ppb or higher. epa.govsettek.com

The analytical method itself can also be affected. For example, when using headspace analysis (Method 5021A), the presence of a matrix modifier like sodium bisulfate can exaggerate matrix effects, especially for VOCs with high octanol-water partitioning coefficients. epa.gov This necessitates careful monitoring of chemical reactivity by analyzing a matrix spike with each batch of samples. epa.gov

These findings underscore the importance of understanding the chemical interactions between preservatives and sample matrices to ensure the integrity and accuracy of environmental analytical data. researchgate.netresearchgate.net

Emerging Research Frontiers and Comparative Perspectives

Comparative Reactivity and Selectivity with Other Carbonyl-Reactive Reagents

The reaction of sodium bisulfite with carbonyl compounds is a reversible nucleophilic addition. quora.com The reactivity of the carbonyl compound is influenced by steric and electronic factors. Aldehydes, being generally less sterically hindered and more electrophilic than ketones, react more readily with sodium bisulfite. quora.com

The formation of the bisulfite adduct is a valuable tool for the separation and purification of aldehydes and certain ketones from mixtures. wikipedia.orgnih.gov The adducts, being water-soluble, can be easily separated from unreacted organic compounds. nih.gov The original carbonyl compound can then be regenerated by treating the adduct with either a base or a strong acid. wikipedia.org

The selectivity of bisulfite addition is evident in its differential reactivity with various carbonyl compounds. For instance, sterically unhindered cyclic ketones and methyl ketones readily form adducts, while more hindered ketones like di-tert-butyl ketone show no reaction. nih.gov This selective reactivity allows for the preferential removal of more reactive carbonyls from a mixture.

| Carbonyl Compound | Steric Hindrance | Adduct Formation with Sodium Bisulfite |

| Formaldehyde (B43269) | Low | Rapid |

| Acetaldehyde | Low | Rapid |

| Acetone (B3395972) | Low | Rapid |

| Cyclohexanone (B45756) | Moderate | Readily forms adduct |

| Di-tert-butyl ketone | High | No reaction |

This table illustrates the general trend of reactivity of various carbonyl compounds with sodium bisulfite based on steric hindrance. nih.gov

Advanced Computational and Spectroscopic Studies of Adduct Structures

The structure of the acetone-bisulfite adduct, systematically named sodium 2-hydroxy-2-propanesulfonate, has been a subject of spectroscopic investigation. Raman spectroscopy has provided direct evidence for the formation of the adduct, showing distinct spectral signatures for the newly formed tetrahedral carbon center, which contrasts with the planar geometry of the original carbonyl group.

Computational studies, such as those employing No Barrier Theory, have been used to model the kinetics of sulfite (B76179) addition to carbonyl compounds. These studies have provided insights into the reaction mechanism and the factors influencing the rate of adduct formation. researchgate.net Such theoretical approaches are crucial for understanding the energetics and transition state geometries involved in the nucleophilic attack of the bisulfite ion on the carbonyl carbon.

Development of Novel Acetone Sodium Bisulfite-Based Reagents

Recent research has explored the use of bisulfite addition compounds, including those derived from acetone, as stable, crystalline precursors for in-situ generation of reactive species. These "Bertagnini's salts" have shown promise in various synthetic transformations. For instance, they have been employed in mechanochemical approaches to synthesize aza-heterocycles and in reductive aminations. unica.it

The thermal stability of these adducts allows them to be used under various reaction conditions, including elevated temperatures. unica.it This stability, coupled with their crystalline nature, makes them easy to handle and purify, offering advantages over using the often volatile parent carbonyl compounds directly. ucsb.edu

Q & A

Q. How can acetone sodium bisulfite be synthesized and identified in laboratory settings?

Acetone sodium bisulfite is synthesized by reacting acetone with a saturated sodium bisulfite solution under vigorous shaking. The exothermic reaction forms a crystalline adduct (CH₃C(O)SO₃Na), which can be isolated via filtration. Confirmatory tests include infrared spectroscopy (C=O and S=O stretches) and recrystallization from sodium carbonate solution to regenerate acetone .

Q. What purification methods are effective for isolating acetone sodium bisulfite from reaction mixtures?

After synthesis, the adduct is filtered and washed with cold water to remove unreacted sodium bisulfite. Purification involves distillation with sodium carbonate (Na₂CO₃) to hydrolyze the adduct, followed by drying over anhydrous calcium chloride and fractional distillation to recover pure acetone (b.p. 56°C). Residual sodium bisulfite is quantified via iodometric titration .

Q. How does the Fuchsine-sulfurous acid reagent differentiate acetone sodium bisulfite from other carbonyl adducts?

The Fuchsine-sulfurous acid test exploits the selective reactivity of bisulfite adducts. Acetone sodium bisulfite decolorizes the reagent due to sulfonate group interactions, while non-reactive ketones or aldehydes retain the magenta color. This test is critical for distinguishing bisulfite-stabilized carbonyl compounds in mixtures .

Q. Why do some ketones fail to form bisulfite adducts, and how can this be addressed experimentally?

Steric hindrance (e.g., in diaryl ketones) or electronic effects (e.g., electron-withdrawing substituents) can inhibit adduct formation. To confirm reactivity, use excess sodium bisulfite (30% w/v) and extended reaction times (1–2 hours) at 50°C. Monitor adduct formation via turbidity or crystallization .

Advanced Research Questions

Q. What experimental parameters optimize bisulfite treatment for DNA methylation studies?

Key parameters include:

- Incubation conditions : 55°C for 4–18 hours or 95°C for 1 hour for maximum cytosine deamination.

- DNA denaturation : Pre-treatment with NaOH ensures complete single-stranded DNA exposure.

- Degradation control : Use high-purity bisulfite (freshly prepared) and minimize reaction time to reduce DNA fragmentation (<20% degradation) .

Q. How does acetone sodium bisulfite function as a chain-transfer agent in polymer synthesis?

In redox-initiated polymerization (e.g., with ammonium persulfate), sodium bisulfite acts as a chain-transfer agent by donating sulfonate radicals, terminating polymer chains and controlling molecular weight. For polyacrylic acid synthesis, a 20:5:1 monomer-to-initiator-to-bisulfite ratio yields optimal dispersity (Đ < 1.5) .

Q. What computational methods improve accuracy in bisulfite sequencing data analysis?

Tools like Bismark (for alignment) and MethylKit (for differential methylation analysis) account for bisulfite-induced C-to-T conversions. Segmentation algorithms (e.g., methySig) identify methylation hotspots, while annotation pipelines (e.g., Annotatr) link regions to regulatory elements. Validate results with Sanger sequencing of bisulfite-treated clones .

Q. How does sodium bisulfite affect spectroscopic quantification of acetone in biological samples?

In vanillin-based colorimetric assays, sodium bisulfite can suppress non-specific background by scavenging aldehydes. However, its omission (as in high-throughput formats) enhances sensitivity for acetone detection, as bisulfite may interfere with vanillin’s chromophore formation at high NaOH concentrations (≥1 M) .

Contradictions and Methodological Considerations

- Adduct Stability : Sodium bisulfite solutions degrade over time, forming sulfates and losing reactivity. Always prepare fresh solutions and verify purity via pH testing (pH ~4.5 for 30% solutions) .

- Methylation Artifacts : Incomplete bisulfite conversion (e.g., due to DNA secondary structures) leads to false methylation calls. Use thermocycler-based denaturation or long-read sequencing to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.